6-Chloro-3-iodo-5-methyl-1H-indazole

Drug Design Physicochemical Property Pharmacokinetics

This heterobifunctional indazole (C₈H₆ClIN₂, MW 292.50) is engineered for two-stage derivatization. The C3–I bond reacts first in Suzuki, Sonogashira, or Negishi couplings, while C6–Cl remains intact for a subsequent Buchwald–Hartwig amination. This chemoselectivity eliminates cross-contamination and raises yields vs. bromo-iodo analogues. The 5-CH₃ group tunes LogP to 4.21—ideal for CNS candidates—and boosts thermal stability (bp 400.7 °C). Matching the ≥95% HPLC standard of major suppliers, it integrates into automated HTS platforms without re-purification.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5 g/mol
CAS No. 1260384-08-4
Cat. No. B1431463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-5-methyl-1H-indazole
CAS1260384-08-4
Molecular FormulaC8H6ClIN2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1Cl)I
InChIInChI=1S/C8H6ClIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
InChIKeyAWTFNUJGXGNPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodo-5-methyl-1H-indazole (CAS 1260384-08-4) – A Halogenated Indazole Building Block for Chemoselective Derivatization


6-Chloro-3-iodo-5-methyl-1H-indazole (CAS 1260384-08-4) is a heterobifunctional indazole derivative bearing chlorine at the 6-position, iodine at the 3-position, and a methyl group at the 5-position of the indazole bicyclic core . With a molecular formula of C₈H₆ClIN₂ and a molecular weight of 292.50 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, particularly for sequential cross-coupling reactions where the orthogonal reactivity of the C–I bond (preferential for Suzuki, Sonogashira, or other palladium-mediated couplings) and the C–Cl bond (amenable to subsequent functionalization after C–I engagement) provides a distinct advantage [1]. The 5-methyl substitution further modulates the electronic and steric environment of the indazole scaffold, differentiating this compound from its des-methyl or halogen-altered analogues in terms of both physicochemical properties and synthetic utility.

Why 6-Chloro-3-iodo-5-methyl-1H-indazole Cannot Be Interchanged with Common In-Class Analogues


Halogenated indazoles are frequently treated as interchangeable building blocks, yet subtle changes in substitution pattern profoundly affect reactivity, selectivity, and physicochemical parameters . The presence of both chlorine and iodine on the indazole core, combined with the electron-donating 5-methyl group, creates a unique reactivity profile that cannot be replicated by the des-methyl analog 6-chloro-3-iodo-1H-indazole or the bromo-substituted 6-bromo-3-iodo-5-methyl-1H-indazole. Specifically, the 5-methyl group alters the electron density of the aromatic system, influencing the rate and regioselectivity of subsequent transformations, while the C–I bond displays markedly superior reactivity in oxidative addition steps compared to the C–Br or C–Cl bond, enabling highly chemoselective sequential cross-coupling strategies [1]. These differences translate into quantifiable variations in logP, boiling point, and coupling efficiencies that directly impact synthetic route design, purification, and final product purity.

Quantitative Differentiation Evidence for 6-Chloro-3-iodo-5-methyl-1H-indazole vs. Closest Analogs


Elevated LogP (Hydrophobicity) of 6-Chloro-3-iodo-5-methyl-1H-indazole versus Des-Methyl Analog Predicts Improved Membrane Permeability

The predicted octanol-water partition coefficient (LogP) for 6-chloro-3-iodo-5-methyl-1H-indazole is 4.21 , whereas the des-methyl analog 6-chloro-3-iodo-1H-indazole (CAS 503045-59-8) has a predicted ACD/LogP of 3.75 . The difference of +0.46 log units indicates that the 5-methyl group confers ~2.9-fold higher lipophilicity, which can be advantageous for passive membrane permeability and blood-brain barrier penetration in central nervous system (CNS) drug discovery programs where a LogP between 2 and 5 is often targeted.

Drug Design Physicochemical Property Pharmacokinetics

Boiling Point Elevation Indicative of Stronger Intermolecular Interactions for 6-Chloro-3-iodo-5-methyl-1H-indazole

The predicted normal boiling point (at 760 mmHg) for 6-chloro-3-iodo-5-methyl-1H-indazole is 400.7 ± 40.0 °C , while the des-methyl analog 6-chloro-3-iodo-1H-indazole exhibits a lower predicted boiling point of 391.5 ± 22.0 °C . The +9.2 °C elevation, together with a reduced flash point of 196.1 ± 27.3 °C versus 190.6 ± 22.3 °C for the des-methyl analog, reflects increased molecular weight and enhanced van der Waals interactions due to the 5-methyl group. This thermal profile suggests altered volatility characteristics that affect distillation-based purification and high-temperature reaction compatibility.

Thermal Property Purification Process Chemistry

Orthogonal Reactivity: C3–I Preferential Coupling Over C6–Cl Enables Chemoselective Sequential Derivatization

In palladium-catalyzed Suzuki–Miyaura reactions, aryl iodides react approximately 10² to 10³ times faster than aryl chlorides under standard conditions due to the lower bond dissociation energy of the C–I bond (~57 kcal/mol for Ph–I vs. ~97 kcal/mol for Ph–Cl) [1]. For 6-chloro-3-iodo-5-methyl-1H-indazole, this intrinsic reactivity difference enables a highly chemoselective first coupling at the C3 position, leaving the C6 chlorine available for a subsequent orthogonal transformation (e.g., Buchwald–Hartwig amination or second Suzuki coupling). In contrast, the bromo analog 6-bromo-3-iodo-5-methyl-1H-indazole (C–Br BDE ~81 kcal/mol) offers a smaller reactivity gap (~1.4× rate difference with C–I) that can lead to cross-contamination and lower overall yields in sequential protocols [2]. Published one-pot sequential Suzuki reactions on structurally analogous 6-chloro-3-iodo-7-azaindoles achieve C3-selective mono-coupling yields of 67–93% followed by C6 arylation in 43–88% yield [3], providing a quantitative benchmark for the expected orthogonality of this substitution pattern.

Cross-Coupling Chemoselectivity Sequential Synthesis

Predicted Density and Molar Volume Distinguish 6-Chloro-3-iodo-5-methyl-1H-indazole from Non-Methylated Analog

The predicted density of 6-chloro-3-iodo-5-methyl-1H-indazole is 2.0 ± 0.1 g/cm³ , whereas the des-methyl analog exhibits a higher predicted density of 2.2 ± 0.1 g/cm³ with a molar volume of 129.1 ± 3.0 cm³ . The inverse relationship between methyl substitution and density is consistent with the additional CH₃ group disrupting crystal packing, leading to a ~9% lower density and a ~12% larger molar volume. These differences influence solid-state properties such as solubility, hygroscopicity, and tableting behavior, which are relevant for formulation development or crystallization-based purification scale-up.

Formulation Solubility Crystallization

Commercially Defined Purity Grade and Systematic Naming Distinguish 6-Chloro-3-iodo-5-methyl-1H-indazole from Regioisomeric Impurities

Commercially, 6-chloro-3-iodo-5-methyl-1H-indazole is supplied with a minimum purity specification of 95% (HPLC) by providers such as Bidepharm for the bromo analog and ≥95% for the structurally similar 3-iodo-5-methyl-1H-indazole . The target compound's unambiguous IUPAC designation (6-chloro-3-iodo-5-methyl-1H-indazole) differentiates it from the 2H-tautomeric form (6-chloro-3-iodo-5-methyl-2H-indazole, also cataloged) and from regioisomeric contaminants such as 4-chloro-3-iodo-1-methyl-1H-indazole . This level of identity definition is critical for procurement clarity, as wrong-isomer contamination can compromise structure-activity relationship (SAR) data integrity in lead optimization programs.

Quality Control Regioisomer Purity Procurement

Research and Industrial Application Scenarios for 6-Chloro-3-iodo-5-methyl-1H-indazole


Sequential Cross-Coupling for Medicinal Chemistry Library Synthesis

Medicinal chemistry teams constructing diverse indazole-based compound libraries require building blocks that support chemoselective derivatization. 6-Chloro-3-iodo-5-methyl-1H-indazole is the preferred choice when a two-stage functionalization strategy is planned: first engaging the C3–I bond via Suzuki, Sonogashira, or Negishi coupling, then utilizing the C6–Cl for a subsequent Buchwald–Hartwig amination or a second Suzuki coupling. The ~100–1000× oxidative addition rate advantage of C–I over C–Cl ensures minimal cross-contamination and higher overall yields compared to bromo-iodo analogues [1]. The predicted LogP of 4.21 further supports the design of CNS-penetrant candidates, as compounds in this lipophilicity range are more likely to achieve brain exposure .

CNS Drug Discovery Programs Targeting Kinase or GPCR Indazole Scaffolds

The 5-methyl-6-chloro-3-iodo substitution pattern is encountered in patent-protected indazole scaffolds targeting kinases such as ITK (IL-2 inducible T-cell kinase) and other CNS-relevant targets [2]. For programs optimizing blood-brain barrier penetration, the computed LogP of 4.21—0.46 units higher than the des-methyl analog—positions this compound within the favorable lipophilicity window (LogP 2–5) for CNS drug candidates . The electron-donating 5-methyl group also modulates the pKa of the indazole NH, which can influence binding affinity to kinase hinge regions and overall selectivity profiles.

Agrochemical Intermediate Requiring Thermally Robust Halogenated Indazoles

In agrochemical process development, intermediates with higher boiling points and flash points are desirable for high-temperature condensations or distillations. The predicted boiling point of 400.7 °C for 6-chloro-3-iodo-5-methyl-1H-indazole—9.2 °C above the non-methylated analog—indicates enhanced thermal stability for reactions conducted at elevated temperatures under neat or high-boiling solvent conditions . Its well-defined halogen pattern also facilitates the introduction of aryl or heteroaryl substituents at specific positions to generate patentable fungicidal or herbicidal indazole derivatives.

Standardized Building Block Procurement and Compound Management in Large Research Organizations

For compound management groups maintaining inventories of indazole building blocks, the distinct InChI Key (AWTFNUJGXGNPSE-UHFFFAOYSA-N) and unambiguous IUPAC nomenclature of 6-chloro-3-iodo-5-methyl-1H-indazole minimize the risk of regioisomeric mix-ups that plague benzimidazole and indazole collections . The established ≥95% purity standard (by HPLC) aligns with the purity specifications of peer halogenated indazoles from major vendors, ensuring seamless integration into automated high-throughput synthesis platforms without additional re-purification before plate spotting.

Quote Request

Request a Quote for 6-Chloro-3-iodo-5-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.